molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B073154
CAS RN: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

To 1,2-dichloroethane (40 mL) was added DMF (13.6 mL, 176 mmol). The mixture was cooled to 0° C. and phosphorus oxychloride (16.4 mL, 176 mmol) was added dropwise over 5 min. The resulting solution was stirred for 15 min. To the solution at 0° C. was added dropwise methyl 1H-pyrrole-2-carboxylate (20 g, 160 mmol) in dichloroethane (80 mL) (about 1 h). The cooling bath was removed, and the reaction mixture was heated to reflux for about 1 h and was then cooled to rt. EtOAc (250 mL) in ice water (400 mL) was added and the organic layer was separated. The aqueous layer was neutralized with NaHCO3 solution, and then extracted with EtOAc (4×100 mL). The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine, dried (Na2SO4) and filtered. Silica gel was added, the solvent removed and the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane) to afford a major product, methyl 5-formyl-1H-pyrrole-2-carboxylate (16.3 g) and a minor product, methyl 4-formyl-1H-pyrrole-2-carboxylate (6.94 g). Combined yield: 23.3 g (95%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCCl.CN([CH:8]=[O:9])C.P(Cl)(Cl)(Cl)=O.[NH:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20]([O:22][CH3:23])=[O:21]>ClC(Cl)C>[CH:8]([C:19]1[NH:15][C:16]([C:20]([O:22][CH3:23])=[O:21])=[CH:17][CH:18]=1)=[O:9]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
13.6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to rt
ADDITION
Type
ADDITION
Details
EtOAc (250 mL) in ice water (400 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×100 mL)
WASH
Type
WASH
Details
The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=CC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.